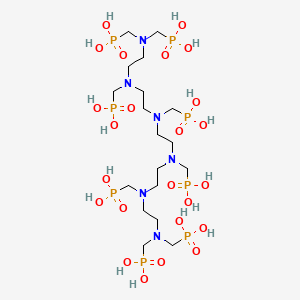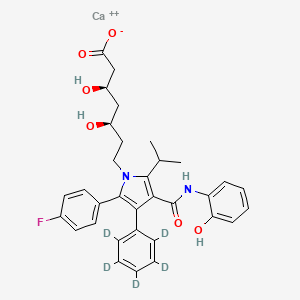![molecular formula C8H11F2NO2 B13423197 2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID is a synthetic compound with the molecular formula C8H11F2NO2 and a molecular weight of 191.18 g/mol. This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and an amino group attached to a hexane ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID can be compared with other similar compounds, such as:
AMINO-4,4-DIFLUORO-CYCLOHEXANEACETIC ACID: This compound has a similar structure but differs in the position of the fluorine atoms and the overall ring structure.
(4,4-DIFLUOROCYCLOHEXYL)ACETIC ACID: This compound also contains fluorine atoms and a cyclohexane ring but lacks the bicyclic structure of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID.
The uniqueness of AMINO-6,6-DIFLUORO-BICYCLO[31
Propiedades
Fórmula molecular |
C8H11F2NO2 |
|---|---|
Peso molecular |
191.17 g/mol |
Nombre IUPAC |
2-(1-amino-6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)5-1-4(2-6(12)13)3-7(5,8)11/h4-5H,1-3,11H2,(H,12,13) |
Clave InChI |
DMJTWFJGWIIIQW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2(C1C2(F)F)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)



![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)








